molecular formula C10H12FNO B2503319 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol CAS No. 1525483-21-9

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol

Cat. No.: B2503319
CAS No.: 1525483-21-9
M. Wt: 181.21
InChI Key: CHDPSRSEKZHNLE-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is a cyclobutane-based compound featuring a hydroxyl group, an amino group, and a 4-fluorophenyl substituent. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 183.22 g/mol (calculated from ). This compound serves as a versatile scaffold in medicinal chemistry due to its rigid cyclobutane ring and polar functional groups, which enhance binding specificity in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10/h1-4,9,13H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSRSEKZHNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with cyclobutanone in the presence of an amine catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and fluorophenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce 4-fluorophenylcyclobutanol.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Cyclobutane Analogs

Compounds with halogen substitutions on the phenyl ring exhibit variations in electronic effects, lipophilicity, and molecular weight:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol C₁₀H₁₂FNO 183.22 4-F Scaffold for drug design; polar functional groups
(1s,3s)-3-Amino-1-(4-bromophenyl)cyclobutan-1-ol C₁₀H₁₂BrNO 161.56 4-Br Higher lipophilicity; potential halogen bonding
3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol C₁₀H₁₂ClNO 197.66 4-Cl Increased molecular weight; similar hazards (H315, H319)
  • Electronic Effects : The electron-withdrawing fluorine atom in the target compound enhances stability and influences hydrogen-bonding interactions compared to bromine and chlorine analogs, which are bulkier and more lipophilic .
  • Safety Profiles : The chloro analog shares similar hazard statements (H315: skin irritation, H319: eye irritation) with the fluoro compound, suggesting comparable handling precautions .

Backbone-Modified Analogs

Modifications to the cyclobutane ring or carbon chain alter rigidity and functional group accessibility:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Key Properties/Applications References
3-Amino-1-(4-fluorophenyl)butan-1-ol C₁₀H₁₄FNO 183.22 Linear butan-1-ol chain Flexible backbone; potential solubility enhancement
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate C₁₂H₁₄FNO₂ 223.24 Cyclobutane + ester Enhanced polarity; prodrug potential
  • Flexibility vs.
  • Functional Group Impact : The carboxylate ester in the methyl derivative introduces a hydrolyzable group, making it suitable for prodrug strategies or enzymatic targeting .

Difluorophenyl and Aminomethyl Derivatives

Increased fluorine substitution or additional amino groups modulate steric and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Properties/Applications References
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol C₁₁H₁₃F₂NO 213.23 2,4-diF + aminomethyl Enhanced electronic effects; dual fluorine interactions

    Biological Activity

    3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol is a cyclobutane derivative characterized by the presence of an amino group and a fluorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C11H14FNOC_{11}H_{14}FNO, with a molecular weight of approximately 195.24 g/mol. The unique cyclobutane structure contributes to its distinct chemical reactivity and potential biological activity.

    The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including:

    • Enzymes : Potential inhibition or modulation of enzyme activity.
    • Receptors : Binding to receptors that may influence signaling pathways.

    Research indicates that the functional groups present in this compound are crucial in determining its interaction profiles and biological effects.

    Biological Activity Overview

    Preliminary studies suggest that compounds similar to this compound may exhibit various pharmacological effects, including:

    • Anti-inflammatory properties
    • Analgesic effects

    These activities are particularly relevant for developing new therapeutic agents targeting pain management and inflammatory conditions.

    Data Table: Summary of Biological Activities

    Activity Description Reference
    Anti-inflammatoryInhibition of inflammatory mediators in vitro and in vivo models.
    AnalgesicReduction of pain responses in animal models following administration.
    Enzyme InteractionModulation of enzyme activity related to pain and inflammation pathways.

    Case Study 1: Anti-inflammatory Effects

    A study investigated the anti-inflammatory effects of this compound using a rodent model. The compound was administered following the induction of inflammation via Complete Freund's Adjuvant (CFA). Results indicated a significant reduction in paw swelling and mechanical hyperalgesia, suggesting effective modulation of inflammatory pathways.

    Case Study 2: Analgesic Properties

    In another study, the analgesic properties were evaluated through behavioral assays in rats subjected to nociceptive stimuli. Administration of this compound resulted in a marked decrease in flinching and licking behaviors, indicative of pain relief. The dose-response relationship observed supports its potential as an analgesic agent .

    Research Findings

    Recent investigations into the compound's pharmacodynamics have revealed promising results regarding its selectivity for certain receptors involved in pain perception. High-throughput screening methods identified it as a potential candidate for further drug development aimed at treating chronic pain conditions .

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